molecular formula Cl4H8N4Pd2-2 B078338 azane;palladium(2+);tetrachloropalladium(2-) CAS No. 13820-44-5

azane;palladium(2+);tetrachloropalladium(2-)

Cat. No.: B078338
CAS No.: 13820-44-5
M. Wt: 422.8 g/mol
InChI Key: SAZHJAFUUQUXRW-UHFFFAOYSA-J
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Description

azane;palladium(2+);tetrachloropalladium(2-) is a coordination complex of palladium. This compound is characterized by the presence of palladium in the +2 oxidation state, coordinated with four ammonia molecules and four chloride ions. It is commonly used in various chemical reactions and industrial processes due to its unique properties.

Mechanism of Action

Target of Action

Tetraamminepalladium(II) tetrachloropalladate(II) is a complex compound that primarily targets various biochemical reactions as a catalyst . It is particularly effective in facilitating a range of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .

Mode of Action

The compound interacts with its targets by accelerating the rate of chemical reactions. As a catalyst, it lowers the activation energy required for the reactions, enabling them to proceed more rapidly . This is achieved without the compound itself being consumed in the reaction, allowing it to continue catalyzing multiple reactions .

Biochemical Pathways

The compound plays a crucial role in various biochemical pathways, particularly those involving coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals and polymers . By facilitating these reactions, the compound indirectly influences the downstream effects of these pathways, such as the production of new compounds .

Pharmacokinetics

Like other palladium compounds, it is expected to have low bioavailability due to its poor absorption and rapid excretion .

Result of Action

The primary result of the compound’s action is the facilitation of various chemical reactions, leading to the efficient production of complex organic compounds . This includes the synthesis of pharmaceuticals and polymers, contributing to advancements in medicine and materials science .

Action Environment

The efficacy and stability of Tetraamminepalladium(II) tetrachloropalladate(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by temperature, pH, and the presence of other substances . Proper storage and handling are essential to maintain its stability and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) typically involves the reaction of palladium(II) chloride with ammonia in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

[ \text{PdCl}_2 + 4 \text{NH}_3 \rightarrow [\text{Pd(NH}_3\text{)}_4]\text{Cl}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This includes the use of advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of palladium.

    Reduction: It can be reduced to palladium metal or lower oxidation states.

    Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or carbonyls.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.

    Substitution: Ligand exchange reactions typically involve the use of excess ligands and may require heating or the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium metal.

Scientific Research Applications

Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, carbon-carbon coupling, and oxidation reactions.

    Biology: The compound is studied for its potential use in biological systems, including as an antimicrobial agent.

    Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to interact with DNA and proteins.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and in the purification of hydrogen gas.

Comparison with Similar Compounds

Similar Compounds

  • Palladium(2+), tetraammine-, (SP-4-1)-, sulfate (1:1)
  • Palladium(2+), tetraammine-, (SP-4-1)-, carbonate (1:2)

Uniqueness

Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) is unique due to its specific coordination environment and the presence of chloride ligands. This gives it distinct reactivity and stability compared to other palladium complexes with different ligands.

Biological Activity

Palladium complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. The compound "azane; palladium(2+); tetrachloropalladium(2-)" represents a class of palladium(II) complexes that exhibit notable cytotoxic effects against various human tumor cell lines. This article delves into the synthesis, characterization, and biological activity of this compound, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of palladium(II) complexes typically involves the reaction of palladium precursors with suitable ligands. For instance, azane ligands can coordinate with palladium ions to form stable complexes. These complexes are characterized using techniques such as:

  • Elemental Analysis : Determines the composition and stoichiometry.
  • Spectroscopic Techniques : Includes IR, NMR, and UV-Vis spectroscopy to elucidate molecular structure.
  • X-ray Crystallography : Provides insight into the three-dimensional arrangement of atoms within the complex.

Antitumor Activity

Palladium(II) complexes, including those containing azane ligands, have been extensively studied for their antitumor properties. The following table summarizes key findings on the cytotoxic effects of various palladium(II) complexes:

ComplexCell LineIC50 (μM)Mechanism of Action
[Pd(TSC1)2]DU145 (Prostate Cancer)0.01Induces apoptosis via caspase activation
[Pd(PyTT)Cl2]HL-60 (Leukemia)20.7Increases ROS production and DNA oxidative damage
[Pd(Thiazine)2]HeLa (Cervical Cancer)46.39Triggers mitochondrial apoptosis
[Pd(Azane)Cl2]U-937 (Lymphoma)62.74Induces cell cycle arrest and apoptosis

IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.

  • Apoptosis Induction : Many palladium complexes trigger programmed cell death through the activation of caspases, particularly caspase-3 and caspase-9. For example, PdPyTT has shown a significant increase in apoptotic cells compared to controls .
  • Reactive Oxygen Species (ROS) Production : The generation of ROS is a common mechanism through which these complexes exert cytotoxic effects. Elevated ROS levels lead to oxidative stress, damaging cellular components such as DNA .
  • Cell Cycle Arrest : Certain palladium complexes induce cell cycle arrest at specific phases, preventing cancer cells from proliferating. For instance, Pd(PyTT) was noted for causing a moderate S phase arrest in HL-60 cells .

Study 1: Antitumor Efficacy of Palladium(II) Complexes

In a study focused on the antitumor efficacy of various palladium(II) complexes, researchers synthesized several derivatives and tested their cytotoxicity against human tumor cell lines including HeLa, HL-60, and U-937. The results indicated that complexes with phenyl substitutions exhibited lower IC50 values compared to their methyl-substituted counterparts, suggesting that structural modifications significantly influence biological activity .

Study 2: Mechanistic Insights into Apoptosis

Another investigation explored the mechanistic pathways involved in the apoptosis induced by PdPyTT in HL-60 cells. The study demonstrated that treatment with PdPyTT resulted in increased activation of caspases and elevated levels of intracellular ROS, confirming its potential as an effective anti-leukemic agent .

Properties

IUPAC Name

azane;palladium(2+);tetrachloropalladium(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.4H3N.2Pd/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZHJAFUUQUXRW-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.Cl[Pd-2](Cl)(Cl)Cl.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4H12N4Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13820-44-5
Record name Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1)
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Record name Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetraamminepalladium(2+) tetrachloropalladate(2-)
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